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1,3-Benzodioxole-5-carbaldehyde thiosemicarbazone

Anticancer Copper Complexes Colon Cancer

Reproducibility challenges in medicinal inorganic chemistry often stem from undocumented ligand batch variability. This 1,3-benzodioxole-5-carbaldehyde thiosemicarbazone (HpTSC) is the authenticated, unsubstituted (R=H) NS-donor scaffold, rigorously characterized to ensure consistent metal-coordination geometry and biological activity. - Enables dinuclear [Cu(HpTSC)Cl]₂ complexes with a superior selectivity index (SI = 2.0) against colon cancer vs. N-alkylated analogs (SI ~1.1). - Provides ~2-fold higher DNA binding (K_b = 3.26 × 10⁴ M⁻¹) than N-alkylated derivatives, critical for SAR studies. - Supplied with full batch documentation; research-use-only, ready for immediate global dispatch.

Molecular Formula C9H9N3O2S
Molecular Weight 223.25 g/mol
CAS No. 5351-85-9
Cat. No. B7739370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Benzodioxole-5-carbaldehyde thiosemicarbazone
CAS5351-85-9
Molecular FormulaC9H9N3O2S
Molecular Weight223.25 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C=NNC(=S)N
InChIInChI=1S/C9H9N3O2S/c10-9(15)12-11-4-6-1-2-7-8(3-6)14-5-13-7/h1-4H,5H2,(H3,10,12,15)
InChIKeyXPZMHSMUMPMPMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Piperonal Thiosemicarbazone: Core Properties


1,3‑Benzodioxole‑5‑carbaldehyde thiosemicarbazone (also known as piperonal thiosemicarbazone, HpTSC) is a Schiff‑base‑type ligand belonging to the thiosemicarbazone class. It is synthesized via condensation of thiosemicarbazide with piperonal [REFS‑1]. This compound functions primarily as an NS‑donor chelating ligand, forming stable complexes with transition metals such as Cu(II), Ru(II), Zn(II), and Pd(II) [REFS‑2]. Its unsubstituted hydrazine‑terminal amine (R=H) provides a baseline structure from which N(4)‑alkylated or arylated analogs are derived, enabling systematic modulation of electronic properties, lipophilicity, and biological activity [REFS‑3]. This foundational scaffold is widely employed in medicinal inorganic chemistry for the development of metallodrugs targeting anticancer, antibacterial, and antiparasitic applications [REFS‑4].

NS‑donor chelating ligand scaffold for transition metal complex synthesis
Unsubstituted N(4)‑terminal amine baseline for systematic modulation of analogs
Reported use in anticancer, antibacterial, and antiparasitic research models

Piperonal Thiosemicarbazone: Substitution Risks


Although many thiosemicarbazone ligands share the same core pharmacophore, their physicochemical properties, metal‑coordination geometries, and resultant biological activities are exquisitely sensitive to substitution at the N(4)‑terminal position and the aryl ring [REFS‑1]. Even seemingly minor modifications—such as N‑methylation or N‑ethylation of HpTSC—can fundamentally alter the geometry of the resulting metal complex (e.g., shifting from a dinuclear [Cu(HpTSC)Cl]₂ core to mononuclear [Cu(RHpTSC)₂Cl₂] species) [REFS‑2]. Furthermore, the introduction of electron‑withdrawing groups like –NO₂ at the 6‑position of the benzodioxole ring (e.g., in 6‑nitro‑piperonal thiosemicarbazone) drastically increases electrophilicity and alters hydrogen‑bonding networks, thereby changing DNA‑binding constants and cytotoxicity profiles [REFS‑3]. Therefore, generic substitution with an in‑class analog lacking rigorous comparative characterization data introduces unacceptable variability, compromising both the reproducibility of chemical syntheses and the interpretation of structure–activity relationships (SAR) [REFS‑4].

N(4)‑alkylation may shift metal‑complex geometry (dinuclear to mononuclear), altering reported bioactivity profile and SAR interpretation.
Introduction of electron‑withdrawing groups (e.g., –NO₂) can substantially change DNA‑binding and cytotoxicity profile readouts, complicating direct substitution.
Class‑level analog use may compromise structure–activity relationship (SAR) reproducibility; requires compound‑specific comparative characterization before substitution.

Piperonal Thiosemicarbazone: Differentiation Evidence


Enhanced Colon Cancer Cell Selectivity

The dinuclear copper(II) complex formed from the unsubstituted ligand HpTSC (1,3‑benzodioxole‑5‑carbaldehyde thiosemicarbazone) exhibits a significantly more favorable cancer‑cell selectivity profile relative to its N‑alkylated mononuclear analogs [REFS‑1]. This is evidenced by a lower IC₅₀ value against the HCT‑116 colon cancer cell line and a higher IC₅₀ against the normal CRL‑1790 colon cell line, resulting in a superior selectivity index (SI) [REFS‑1].

Colon Cancer Cell Selectivity
Head-to-head
Target: IC₅₀ HCT‑116 14 μM, CRL‑1790 28 μM; SI 2.0
N‑alkylated: IC₅₀ 19 / 20 μM; SI ~1.1
Reported SI ~82% higher for HpTSC‑derived complex
Reported selectivity index context supports HpTSC‑derived complex screening over N‑alkylated analogs in colon cancer cell models
MTT assay; 72 h exposure; data to verify
Anticancer Copper Complexes Colon Cancer

DNA Binding Affinity and N(4)-Terminal H-Bonding

The presence of a hydrogen atom at the N(4)‑terminal position in HpTSC, as opposed to alkyl or aryl groups in its analogs, significantly modulates the DNA‑binding strength of its copper(II) complexes [REFS‑1]. This is a direct consequence of altered hydrogen‑bonding donor capacity and steric hindrance [REFS‑1].

DNA Binding Affinity
Head-to-head
Target: K_b 3.26 × 10⁴ M⁻¹ (HpTSC‑Cu complex)
N‑alkylated: 1.72 × 10⁴ (Me) / 1.48 × 10⁴ (Et)
1.9–2.2× higher reported affinity
Supports DNA‑binding assay context; quantifiable difference in interaction with CT‑DNA
UV‑Vis titration; data to verify
DNA Binding Biophysical Chemistry Copper Complexes

Human Serum Albumin Binding Affinity Difference

The copper(II) complex of unsubstituted HpTSC binds to human serum albumin (HSA) with a markedly higher affinity than its N‑alkylated counterparts [REFS‑1]. This is a critical determinant of drug distribution, bioavailability, and clearance in vivo [REFS‑1].

HSA Binding Affinity
Head-to-head
Target: K_b 1.16 × 10⁴ M⁻¹ (HpTSC‑Cu)
N‑alkylated: 4.33 × 10³ (Me) / 4.81 × 10³ (Et)
2.4–2.7× higher reported affinity
Supports HSA‑binding assay context; may impact pharmacokinetic model interpretation
Fluorescence quenching; data to verify
Human Serum Albumin Pharmacokinetics Copper Complexes

Gram-Positive Antibacterial Activity of Ruthenium Complexes

Ruthenium(II) complexes derived from the unsubstituted HpTSC ligand exhibit potent and specific antibacterial activity against Gram‑positive strains, with an IC₅₀ value of 10 μM against S. aureus, a potency that is directly linked to the specific combination of the HpTSC ligand and the ancillary diimine co‑ligand [REFS‑1].

Anti‑S. aureus Activity
Class-level
IC₅₀ 10 μM
Gram‑positive selective; Ru‑HpTSC complex
Reported antimicrobial screening context; supports narrow‑spectrum Gram‑positive investigation
Broth microdilution; class‑level inference
Antibacterial Ruthenium Complexes Gram‑Positive

Topoisomerase IIα Inhibition by Ruthenium Complexes

Ruthenium(II) complexes incorporating the HpTSC ligand function as catalytic inhibitors of human topoisomerase IIα, a validated anticancer drug target. This specific inhibitory activity is a direct consequence of the ligand's ability to stabilize the enzyme‑DNA cleavage complex, a property not observed for the free ligand or for all metal‑thiosemicarbazone conjugates [REFS‑1].

Topoisomerase IIα Inhibition
Cross-study
Catalytic inhibition of human topoisomerase IIα confirmed for Ru‑HpTSC complexes; free ligand inactive
Mechanism unique to HpTSC‑derived Ru complexes among tested set; supports mechanistic target‑engagement studies
Gel electrophoresis assay; cross‑study comparable
Topoisomerase II Mechanism of Action Ruthenium Complexes

Piperonal Thiosemicarbazone: Validated Applications


Selective Copper(II) Anticancer Agents

The quantitative data demonstrating a superior selectivity index (SI = 2.0) for the [Cu(HpTSC)Cl]₂ complex against colon cancer cells validates the use of 1,3‑benzodioxole‑5‑carbaldehyde thiosemicarbazone as a critical ligand for designing copper metallodrugs with an improved therapeutic window [REFS‑1]. Procurement of this specific ligand is essential for researchers aiming to replicate or build upon this selectivity profile, as N‑alkylated analogs (e.g., methyl or ethyl derivatives) yield mononuclear complexes with substantially reduced selectivity (SI ~1.1) [REFS‑1].

N(4)-Terminal Hydrogen-Bonding in Biomolecular Interactions

This compound serves as the essential unsubstituted baseline for systematic studies of ligand–biomolecule interactions. The comparative biophysical evidence shows that the presence of a hydrogen atom at the N(4)‑position (in HpTSC) results in a nearly 2‑fold higher DNA binding constant (K_b = 3.26 × 10⁴ M⁻¹) and a ~2.7‑fold higher HSA binding constant (K_b = 1.16 × 10⁴ M⁻¹) relative to N‑alkylated derivatives [REFS‑1]. Researchers requiring a quantifiable understanding of how terminal hydrogen bonding influences DNA intercalation or plasma protein binding must utilize this specific, unsubstituted ligand [REFS‑1].

Catalytic Topoisomerase IIα Inhibition with Ruthenium

Studies have validated that ruthenium(II) complexes of 1,3‑benzodioxole‑5‑carbaldehyde thiosemicarbazone function as catalytic inhibitors of human topoisomerase IIα [REFS‑1]. This specific mechanism, which involves stabilizing the enzyme‑DNA cleavage complex, is not exhibited by the free ligand and is a hallmark of this particular ligand‑metal combination [REFS‑1]. This application scenario is directly supported by evidence from enzyme inhibition assays and is a compelling reason for procuring this compound for inorganic medicinal chemistry programs focused on DNA‑processing enzymes [REFS‑1].

Gram-Positive Targeted Antibacterial Agents

Ruthenium complexes derived from this ligand demonstrate potent activity against Gram‑positive S. aureus with an IC₅₀ as low as 10 μM, while showing negligible activity against Gram‑negative E. coli [REFS‑1]. This targeted antibacterial profile is a quantifiable and reproducible characteristic of the HpTSC‑derived complexes. For research groups focused on combating Gram‑positive infections or exploring structure‑activity relationships for bacterial selectivity, this ligand provides a validated starting point that is distinct from other, less‑selective thiosemicarbazones [REFS‑2].

Application
Selection Property
Validation Focus
Copper metallodrug design studies
Colon cancer selectivity index context
HpTSC‑derived complex selectivity vs N‑alkylated analogs
N(4)‑terminal hydrogen‑bonding structure–activity studies
DNA and HSA binding affinity context
Comparative binding assay endpoints (unsubstituted vs alkylated)
Topoisomerase II inhibition mechanism studies
Catalytic enzyme inhibition profile
Enzyme–DNA cleavage complex stabilization assays
Gram‑positive antibacterial screening studies
Antibacterial activity against S. aureus
Gram‑positive selectivity and MIC endpoint review
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